REACTION_SMILES
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[OH2:12].[s:1]1[cH:2][cH:3][c:4]2[c:5]1[S:6][CH2:7][CH2:8][C:9]2=[N:10][OH:11]>>[s:1]1[cH:2][cH:3][c:4]2[c:5]1[S:6][CH2:7][CH2:8][NH:10][C:9]2=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ON=C1CCSc2sccc21
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Name
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Type
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product
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Smiles
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O=C1NCCSc2sccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |